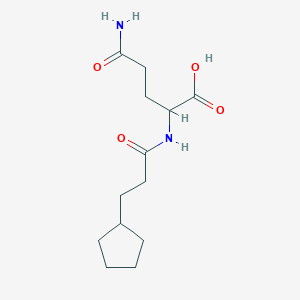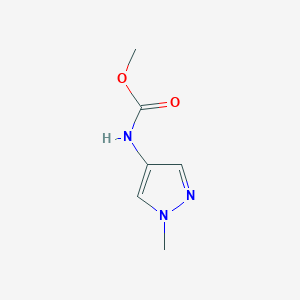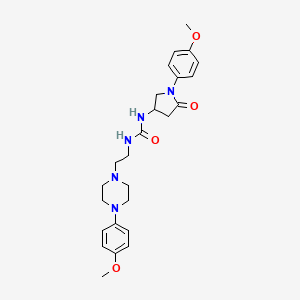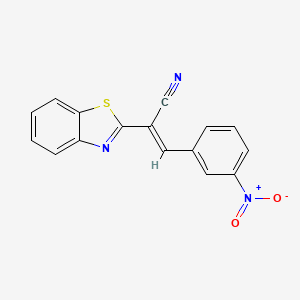
4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(naphthalen-1-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(naphthalen-1-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as NMB or N-(1-methyl-2-pyrrolidinyl)-4-naphthalen-1-yl-2-benzothiazolamine.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activity
Studies on derivatives of benzodiazole and naphthyl-pyrrolidinone have demonstrated the synthesis of novel heterocyclic compounds exhibiting significant biological activities. For instance, Patel and Patel (2015) synthesized a series of heterocyclic compounds including derivatives of 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl) pyrrolidin-2-one. These compounds were evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against different fungal strains, showing variable degrees of inhibition compared to standard drugs like ciprofloxacin and ketoconazole (Patel & Patel, 2015).
Antimicrobial and Antiproliferative Activities
Similarly, Mansour et al. (2020) reported on the synthesis and evaluation of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety for their antimicrobial and anti-proliferative activities. Their study highlighted the compound's potential as an anti-proliferative agent against HCT-116 cancer cells, demonstrating notable inhibitory effects (Mansour et al., 2020).
Synthetic Applications and Molecular Docking Studies
Further research includes the synthesis of naphthoquinone-based chemosensors for transition metal ions, emphasizing the utility of such compounds in the development of new materials with potential applications in sensing technologies. These studies often employ molecular docking to explore the interaction of synthesized compounds with biological targets, offering insights into their potential therapeutic applications (Gosavi-Mirkute et al., 2017).
Eigenschaften
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)-1-naphthalen-1-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-24-20-11-5-4-10-18(20)23-22(24)16-13-21(26)25(14-16)19-12-6-8-15-7-2-3-9-17(15)19/h2-12,16H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHMKENCDAVGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819021.png)



![N-[4-(aminocarbonyl)phenyl]-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2819027.png)


![N-(3,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2819035.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2819037.png)


